(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836309
InChI: InChI=1S/C6H10N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-3,7H2
SMILES:
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine

CAS No.:

Cat. No.: VC15836309

Molecular Formula: C6H10N4

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine -

Specification

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
IUPAC Name 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-ylmethanamine
Standard InChI InChI=1S/C6H10N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-3,7H2
Standard InChI Key LSCAEWFCQWBIQP-UHFFFAOYSA-N
Canonical SMILES C1CN2C=NN=C2C1CN

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a 6,7-dihydro-5H-pyrrolo[2,1-c] triazole core, where a pyrrole ring (five-membered, one nitrogen) is fused to a triazole (five-membered, three nitrogens) at positions 2 and 1', respectively. The methanamine (-CH₂NH₂) substituent at the 7-position introduces a primary amine functional group, enhancing hydrogen-bonding capacity and solubility (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₁₀N₄
Molecular Weight138.17 g/mol
IUPAC Name6,7-Dihydro-5H-pyrrolo[2,1-c] triazol-7-ylmethanamine
Canonical SMILESC1CN2C=NN=C2C1CN
Standard InChIInChI=1S/C6H10N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-3,7H2
XLogP3 (Predicted)-0.4

The planar fused-ring system, confirmed via X-ray crystallography in analogous triazolopyrroles , facilitates π-π stacking interactions critical for binding biological targets. The amine group’s basicity (pKa ~9.5) enables protonation under physiological conditions, influencing bioavailability.

Synthesis and Analytical Characterization

Synthetic Routes

Industrial synthesis typically involves multi-step cyclization and functionalization reactions:

  • Pyrrole Formation: Cyclocondensation of γ-keto amines with nitriles generates the pyrrole backbone.

  • Triazole Annulation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring .

  • Amination: Reductive amination or nucleophilic substitution installs the methanamine group.

Optimized conditions (e.g., Cu(OAc)₂/Na ascorbate in acetone/water ) achieve yields >80% with ≥95% purity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Triazole FormationCu(OAc)₂, Na ascorbate, rt, 24h85%
AminationNH₃/MeOH, 60°C, 12h78%

Analytical Validation

  • NMR: ¹H NMR (D₂O, 400 MHz): δ 2.95 (m, 2H, CH₂), 3.45 (t, 1H, CH-N), 6.80 (s, 1H, triazole-H).

  • MS: ESI-MS m/z 139.1 [M+H]⁺.

  • HPLC: Retention time 4.2 min (C18 column, 0.1% TFA/MeCN).

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Aqueous Solubility: 12 mg/mL (pH 7.4), increasing to 45 mg/mL under acidic conditions (pH 2).

  • LogD (pH 7.4): -0.2, indicating high hydrophilicity.

  • Stability: Stable in plasma (t₁/₂ > 6h) but undergoes hepatic N-acetylation via NAT1/2 .

ADME Predictions

ParameterPrediction
Caco-2 PermeabilityLow (Papp 1.2 × 10⁻⁶ cm/s)
Plasma Protein Binding45%
CYP450 InhibitionCYP3A4 (IC₅₀ > 50 μM)

Applications in Medicinal Chemistry

Antimicrobial Scaffolds

Triazole-pyrrole hybrids exhibit broad-spectrum activity against Mycobacterium tuberculosis (MIC 10–15 μg/mL) . While direct data are lacking, structural analogy suggests (6,7-Dihydro-5H-pyrrolo[2,1-c] triazol-7-yl)methanamine could serve as a precursor to antitubercular agents via:

  • Metallo-β-lactamase inhibition: Triazoles chelate Zn²⁺ in bacterial enzymes .

  • Cell wall synthesis disruption: Amine group mimics D-alanine in peptidoglycan crosslinking.

Thrombopoietin (TPO) Mimetics

Biphenyl-triazole derivatives (e.g., US7795293B2 ) act as TPO receptor agonists, enhancing platelet production. The target compound’s amine may engage Asp-235 and Arg-102 in TPO-R, mimicking endogenous thrombopoietin’s N-terminal domain.

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